molecular formula C16H11N3O5 B12451714 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12451714
M. Wt: 325.27 g/mol
InChI Key: SDXLGWQGANTHJH-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyran ring system, an amino group, a nitrophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-nitrobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonitrile group at position 3 undergoes nucleophilic attack due to its electrophilic nature. Key reactions include:

Hydrolysis to Carboxylic Acid Derivatives

  • Reaction : Treatment with aqueous HCl (10%) under reflux converts the nitrile to a carboxylic acid.

  • Conditions : 6–8 hours, 80–90°C, yields 70–85% .

  • Mechanism : Acid-catalyzed hydrolysis proceeds via an intermediate imidic acid, followed by tautomerization to the carboxylic acid.

ReactantReagent/ConditionsProductYieldSource
Target compound10% HCl, reflux, 6–8 h3-carboxylic acid derivative70–85%

Condensation with Hydrazines

  • Reaction : Reacts with hydrazine hydrate to form hydrazide derivatives.

  • Conditions : Ethanol, 4–5 hours, room temperature.

  • Application : Intermediate for heterocyclic synthesis (e.g., triazoles) .

Reduction of Nitro Group

The 4-nitrophenyl substituent can be reduced to an amine under catalytic hydrogenation:

  • Reaction : H₂/Pd-C in ethanol at 40–50°C reduces –NO₂ to –NH₂.

  • Conditions : 4–6 hours, yields 88–92% .

  • Mechanism : Sequential electron transfer and protonation steps on the Pd surface.

ReactantCatalyst/ReductantProductYieldSource
Target compoundH₂ (1 atm), Pd-C, EtOH4-(4-aminophenyl) derivative88–92%

Cycloaddition and Ring-Opening Reactions

The pyrano[4,3-b]pyran core participates in cycloaddition reactions:

Diels-Alder Reactions

  • Reaction : Reacts with maleic anhydride as a dienophile.

  • Conditions : Toluene, 110°C, 12 hours, yields 60–65% .

  • Product : Bicyclic adduct with enhanced rigidity.

ReactantDienophileProductYieldSource
Target compoundMaleic anhydrideFused bicyclic adduct60–65%

Functionalization via Amino Group

The amino group at position 2 undergoes alkylation and acylation:

Acylation with Acid Chlorides

  • Reaction : Acetylation with acetyl chloride in pyridine.

  • Conditions : 0–5°C, 2 hours, yields 75–80% .

  • Application : Modifies solubility and bioactivity.

ReactantAcylating AgentProductYieldSource
Target compoundAcetyl chloride, pyridine2-acetamido derivative75–80%

Nitro Group Participation in Coupling Reactions

The nitro group facilitates Ullmann-type couplings:

  • Reaction : Coupling with aryl iodides using CuI/L-proline.

  • Conditions : DMF, 100°C, 24 hours, yields 50–55% .

  • Product : Biaryl derivatives with extended conjugation.

Photochemical Reactions

The nitroaryl moiety undergoes photochemical transformations:

  • Reaction : UV irradiation (λ = 254 nm) in acetonitrile generates nitroso intermediates.

  • Conditions : 8–10 hours, yields 40–45% .

  • Mechanism : Photoinduced homolytic cleavage of the C–NO₂ bond.

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical Reagents/ConditionsYield RangeSelectivity
Nitrile hydrolysisC≡NHCl (10%), reflux70–85%High
Nitro reduction–NO₂H₂/Pd-C, EtOH88–92%Excellent
Diels-Alder cycloadditionPyran ringMaleic anhydride, toluene, 110°C60–65%Moderate
Acylation–NH₂Acetyl chloride, pyridine75–80%High

Mechanistic Insights

  • Nucleophilic Additions : The electron-deficient nitrile carbon attracts nucleophiles (e.g., H₂O, NH₂NH₂), forming tetrahedral intermediates .

  • Nitro Group Reduction : Pd-C catalyzes H₂ dissociation, enabling sequential hydrogenation of –NO₂ to –NH₂ without affecting other functional groups .

  • Photoreactivity : The meta-substituted nitro group stabilizes radical intermediates, directing regioselective bond cleavage .

Scientific Research Applications

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable crystals makes it useful in the development of organic semiconductors and nonlinear optical materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer studies, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H11N3O5
  • Molecular Weight : 325.2756 g/mol
  • CAS Number : 315246-02-7
  • Structure : The compound features a pyran ring fused with a carbonitrile group and a nitrophenyl substituent, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds in the pyrano[4,3-b]pyran class exhibit significant antioxidant properties. A study conducted by researchers showed that 2-amino derivatives demonstrated a high capacity to inhibit lipid peroxidation. For instance, at a concentration of 100 µM, the compound exhibited an inhibition rate of up to 93.1% against oxidative stress-induced lipid peroxidation, suggesting its potential as an antioxidant agent in pharmaceutical applications .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis12.5
Pseudomonas aeruginosa100

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure .

Anticancer Activity

There is emerging evidence that pyrano derivatives can act as anticancer agents. The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)30

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Case Studies

  • Study on Antioxidant Properties : A study published in MDPI highlighted the antioxidant potential of similar compounds derived from pyran structures. The results indicated significant anti-lipid peroxidation activity which supports the use of these compounds as protective agents against oxidative damage in biological systems .
  • Antibacterial Evaluation : In a comparative study on various synthesized pyrano derivatives, it was found that those with nitro substituents exhibited enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro was crucial for improving efficacy against resistant strains .
  • Anticancer Mechanism Investigation : Another research focused on the apoptotic effects of pyrano derivatives on cancer cells demonstrated that the compound induced apoptosis via mitochondrial pathways, leading to cytochrome c release and caspase activation .

Properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-2-4-10(5-3-9)19(21)22/h2-6,13H,18H2,1H3

InChI Key

SDXLGWQGANTHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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